![molecular formula C23H25N5O3 B356391 2-amino-N-(sec-butyl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 841207-46-3](/img/structure/B356391.png)

2-amino-N-(sec-butyl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

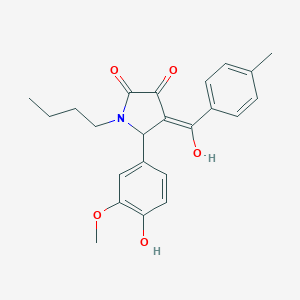

This compound is a quinoxaline derivative. Quinoxalines are heterocyclic compounds with a two-ring structure consisting of a benzene ring fused to a pyrazine ring. They are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities .

Synthesis Analysis

The synthesis of such a compound would likely involve the condensation of a 1,2-diketone (such as a glyoxal derivative) with a 1,2-diamine (such as phenylenediamine). This forms the quinoxaline core, which can then be further substituted with various groups to give the desired product .Chemical Reactions Analysis

As a quinoxaline derivative, this compound could potentially undergo a variety of chemical reactions. For example, the amino group could be acylated or alkylated, or it could participate in condensation reactions. The carboxamide group could also undergo various transformations, such as hydrolysis to the corresponding carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the nonpolar sec-butyl group could give the compound both hydrophilic and hydrophobic properties. The compound’s solubility, melting point, and other properties would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

Antiulcer Activity

This compound has been synthesized and evaluated for its effectiveness in preventing water-immersion stress-induced gastric ulceration in rats. Derivatives of this compound, particularly those with a carbamoyl group introduced into the phenylamino part, have shown significant antiulcer activity .

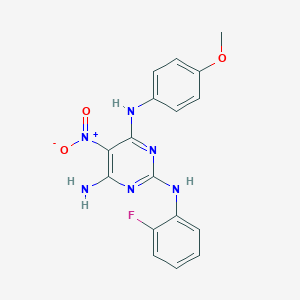

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with thearyl hydrocarbon receptor (AhR) . AhR is a sensor of products of tryptophan metabolism and a potent modulator of immunity .

Mode of Action

It’s known that ahr activity in tumor-associated macrophages (tams) can be influenced by certain compounds . TAMs exhibit high AhR activity, and AhR-deficient macrophages develop an inflammatory phenotype . Deletion of AhR in myeloid cells or pharmacologic inhibition of AhR can reduce tumor growth and improve the efficacy of immune checkpoint blockade .

Biochemical Pathways

It’s known that macrophage ahr activity can be dependent on the metabolization of dietary tryptophan to indoles by lactobacillus . Removal of dietary tryptophan can reduce TAM AhR activity and promote intra-tumoral accumulation of TNFα+IFNγ+CD8+ T cells .

Result of Action

It’s known that the provision of dietary indoles can block the effect of increased intra-tumoral accumulation of tnfα+ifnγ+cd8+ t cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of dietary tryptophan and its metabolization to indoles by Lactobacillus can influence the AhR activity in TAMs .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-N-butan-2-yl-1-(3,4-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O3/c1-5-13(2)25-23(29)19-20-22(27-16-9-7-6-8-15(16)26-20)28(21(19)24)14-10-11-17(30-3)18(12-14)31-4/h6-13H,5,24H2,1-4H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAAFFKDUZYAHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)OC)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(sec-butyl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356308.png)

![7-Bromo-1-(4-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356312.png)

![2-imino-1-(3-methoxypropyl)-8-methyl-3-[(4-methylphenyl)sulfonyl]-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one](/img/structure/B356315.png)

![1-sec-butyl-3-[(4-chlorophenyl)sulfonyl]-2-imino-10-methyl-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one](/img/structure/B356316.png)

![4-cinnamoyl-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B356317.png)

![2,12-Dimethyl-10,11,12,13-tetrahydro[1]benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidin-7-yl hydrosulfide](/img/structure/B356318.png)

![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)propanamide](/img/structure/B356320.png)

amine](/img/structure/B356321.png)

![4-{1-[(2,2-dichlorocyclopropyl)methyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)-2-pyrrolidinone](/img/structure/B356326.png)

![7-Methyl-2-(1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356328.png)

![1-(2,3-Dimethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356329.png)